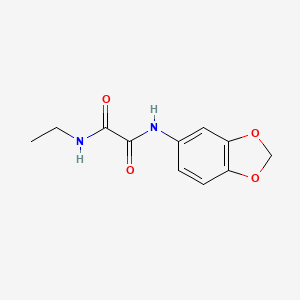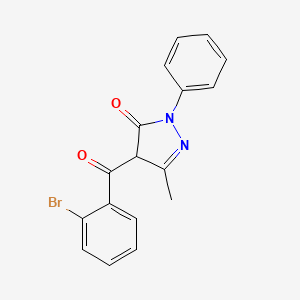![molecular formula C17H19NO3 B4927866 N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide, also known as NBOMe, is a synthetic phenethylamine derivative that has gained popularity in research due to its unique properties. NBOMe has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
作用機序
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide acts as a partial agonist of the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, which ultimately lead to the observed physiological and behavioral effects of this compound.
Biochemical and Physiological Effects:
The physiological effects of this compound include changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been found to cause visual hallucinations, altered perception of time, and changes in mood and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and subsequent changes in neuronal activity.
実験室実験の利点と制限
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective activation of this receptor. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential for toxicity, which can complicate experiments and lead to inaccurate results.
将来の方向性
There are several directions for future research involving N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide. One area of interest is the development of new compounds that have similar properties to this compound but with reduced toxicity. Additionally, the role of the 5-HT2A receptor in various physiological and pathological processes is still not fully understood, and further research using this compound could help to clarify this role. Finally, the use of this compound in the development of new treatments for mood disorders, schizophrenia, and drug addiction is an area of potential future research.
Conclusion:
This compound is a synthetic phenethylamine derivative that has gained popularity in scientific research due to its unique properties. This compound has been found to have a high affinity for the 5-HT2A receptor and has been used extensively to study the role of this receptor in various physiological and pathological processes. While this compound has several advantages as a research tool, its potential for toxicity is a limitation that must be considered. Future research involving this compound could lead to the development of new treatments for mood disorders, schizophrenia, and drug addiction, as well as a better understanding of the role of the 5-HT2A receptor in physiological and pathological processes.
合成法
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide involves the condensation of 2,5-dimethoxyphenethylamine and benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has been used extensively in scientific research as a tool to study the 5-HT2A receptor and its role in various physiological and pathological processes. This compound has been found to be a potent agonist of the 5-HT2A receptor, which has led to its use in studies related to mood disorders, schizophrenia, and drug addiction. Additionally, this compound has been used to investigate the role of the 5-HT2A receptor in visual perception and hallucinations.
特性
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(18-17(19)13-7-5-4-6-8-13)15-11-14(20-2)9-10-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPFAJUVNLABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B4927802.png)
![2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4927808.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)

![ethyl 3-(2-cyanobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4927838.png)

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)
![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
